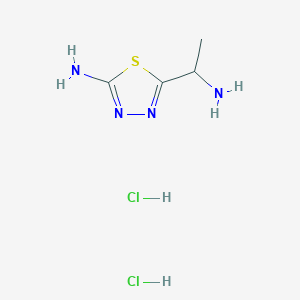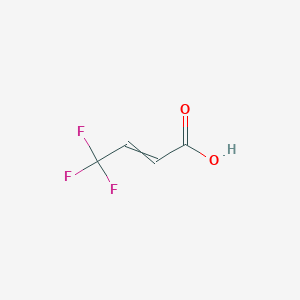
3,3,3-Trifluoropropanal hydrate
Overview
Description
3,3,3-Trifluoropropanal hydrate is a chemical compound with the molecular formula C3H3F3O·H2O. It is a trifluorinated aldehyde hydrate, meaning it contains three fluorine atoms attached to the carbon chain and a hydroxyl group attached to the aldehyde group. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanal hydrate can be synthesized through several methods, including the fluorination of propanal followed by hydration. One common synthetic route involves the reaction of propanal with a fluorinating agent, such as hydrogen fluoride (HF) or xenon difluoride (XeF2), to introduce the trifluoromethyl group. The resulting trifluoropropanal is then hydrated to form the hydrate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors and hydration units. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropanal hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize this compound to produce trifluoropropionic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the aldehyde group to a primary alcohol, resulting in 3,3,3-trifluoropropanol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often involving strong nucleophiles such as cyanide (CN-) or azide (N3-).
Major Products Formed:
Trifluoropropionic Acid: Formed through oxidation.
3,3,3-Trifluoropropanol: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3,3,3-Trifluoropropanal hydrate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used as a reagent in biochemical assays and studies involving fluorinated molecules.
Industry: It is utilized in the production of specialty chemicals and materials that require fluorine atoms for enhanced properties.
Mechanism of Action
The mechanism by which 3,3,3-trifluoropropanal hydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a precursor to various fluorinated compounds, participating in reactions through its aldehyde and trifluoromethyl groups. The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.
Comparison with Similar Compounds
3,3,3-Trifluoropropanal hydrate is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to other aldehydes and hydrates. Similar compounds include:
Propanal: A simpler aldehyde without fluorine atoms.
Trifluoropropionic Acid: A related compound formed through the oxidation of this compound.
3,3,3-Trifluoropropanol: A reduced form of the compound.
These compounds differ in their reactivity and applications due to the presence or absence of fluorine atoms and the functional groups they contain.
Properties
IUPAC Name |
3,3,3-trifluoropropanal;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVXMBPUAROSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286734-83-5, 1309602-82-1 | |
| Record name | Propanal, 3,3,3-trifluoro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropanal hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Cyclopropylpyrrolidin-3-YL)methyl]amine hydrochloride](/img/structure/B7855513.png)


![2-[Ethyl(methyl)amino]acetohydrazide hydrochloride](/img/structure/B7855537.png)



![Methyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7855560.png)




![2-Propenoic acid, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B7855599.png)
